Ethenesulfonamide
Overview
Description
Ethenesulfonamide, also known as vinylsulfonamide, is an organosulfur compound with the chemical formula C2H5NO2S. It is a colorless to slightly yellow solid that is hygroscopic and highly soluble in water. This compound is known for its distinctive chemical properties, which make it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Ethenesulfonamide is a type of sulfonamide, a group of compounds known for their wide range of biological activities . The primary targets of this compound are proteins, specifically the side chains of nucleophilic amino acid residues . These proteins play crucial roles in various biological processes, including cell growth, differentiation, and metabolism .
Mode of Action
This compound acts as a targeted covalent inhibitor . It forms irreversible bonds with its targets, leading to changes in the function of the targeted proteins . This interaction disrupts the normal functioning of these proteins, which can lead to various downstream effects .
Biochemical Pathways
As a sulfonamide, it is known to inhibit the synthesis of folic acid, which is essential for the production of dna in bacteria . This inhibition can disrupt various downstream biochemical pathways, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be rapidly absorbed but slowly excreted, resulting in the maintenance of adequate blood levels for extended periods .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes, leading to the death of the targeted cells . This is achieved through the inhibition of folic acid synthesis, which is crucial for DNA production and cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as herbs and supplements with anticoagulant/antiplatelet activity, can potentially interact with sulfonamides and affect their action . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Ethenesulfonamide plays a significant role in biochemical reactions, particularly as an endothelin-A receptor antagonist . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to selectively inhibit the endothelin-A receptor, which is involved in vasoconstriction and various cardiovascular diseases . The interaction between this compound and the endothelin-A receptor is characterized by high affinity binding, leading to the inhibition of receptor activity and subsequent physiological effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s role as an endothelin-A receptor antagonist impacts cell signaling pathways related to vasoconstriction and cardiovascular function . This compound can modulate gene expression by inhibiting the activity of the endothelin-A receptor, leading to changes in the expression of genes involved in vascular tone and cellular proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the endothelin-A receptor. This compound exerts its effects by selectively inhibiting the endothelin-A receptor, preventing the binding of endothelin-1, a potent vasoconstrictor . This inhibition leads to a decrease in vasoconstriction and associated cardiovascular effects. Additionally, this compound may influence enzyme activity and gene expression through its interactions with other biomolecules involved in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on the endothelin-A receptor, leading to sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit the endothelin-A receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through enzymatic reactions These metabolic processes can influence the compound’s bioavailability and efficacy
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular components . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and reducing potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethene with sulfuryl chloride to form ethenesulfonyl chloride, which is then reacted with ammonia to produce this compound . Another method involves the reaction of 1-hydroxy-1-arylalkanes with sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethene with sulfuryl chloride, followed by the reaction with ammonia. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Ethenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethanesulfonamide: Contains an ethyl group instead of a vinyl group.
Methanesulfonamide: Contains a methyl group instead of a vinyl group.
Benzenesulfonamide: Contains a benzene ring instead of a vinyl group.
Ethenesulfonamide’s unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWSDNHLSQKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334240 | |
Record name | ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-58-5 | |
Record name | ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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